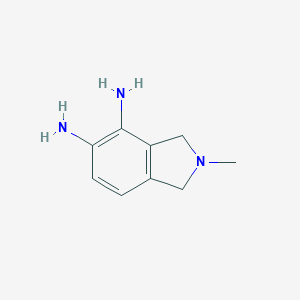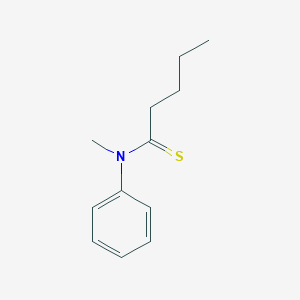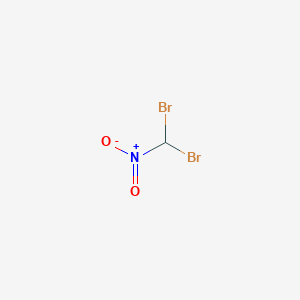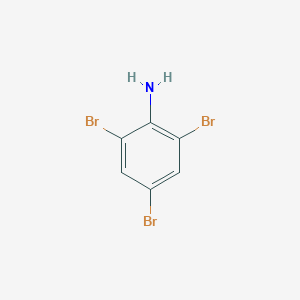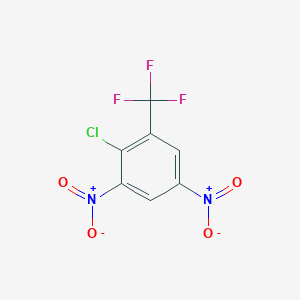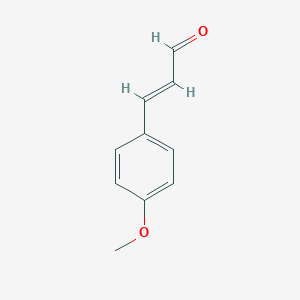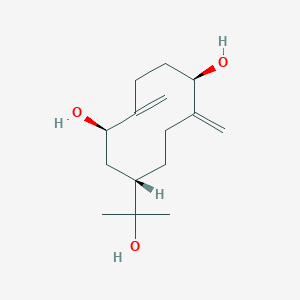
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-, also known as (-)-cyclodecane-1,5-diol, is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. This compound has been found to exhibit interesting properties that make it useful in biological and chemical research.
Mecanismo De Acción
The mechanism of action of (-)-cyclodecane-1,5-diol is not well understood. However, it is believed that the compound interacts with biological systems through hydrogen bonding and other non-covalent interactions.
Efectos Bioquímicos Y Fisiológicos
(-)-Cyclodecane-1,5-diol has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (-)-cyclodecane-1,5-diol in lab experiments is its chiral nature. This allows for the synthesis of chiral compounds with high enantiomeric purity. However, the synthesis of (-)-cyclodecane-1,5-diol can be challenging, and the compound itself can be difficult to handle due to its low solubility in common solvents.
Direcciones Futuras
There are many potential future directions for research involving (-)-cyclodecane-1,5-diol. One area of interest is in the development of new synthetic methods for the compound and its derivatives. Additionally, there is potential for the compound to be used in the development of new drugs and other therapeutic agents. Further research is also needed to fully understand the mechanism of action of (-)-cyclodecane-1,5-diol and its potential applications in various fields of science.
In conclusion, (-)-cyclodecane-1,5-diol is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. Its unique properties make it useful in biological and chemical research, and there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of (-)-cyclodecane-1,5-diol can be achieved through a variety of methods. One common method involves the reduction of a bicyclic ketone precursor using a chiral reducing agent. Another method involves the use of a chiral auxiliary to control the stereochemistry of the product. Regardless of the method used, the synthesis of (-)-cyclodecane-1,5-diol requires careful attention to stereochemistry in order to obtain the desired enantiomer.
Aplicaciones Científicas De Investigación
(-)-Cyclodecane-1,5-diol has been used in various scientific research applications due to its unique properties. One such application is in the field of asymmetric synthesis, where it has been used as a chiral building block for the synthesis of other chiral compounds. It has also been used in the synthesis of chiral ligands for use in asymmetric catalysis.
Propiedades
Número CAS |
143086-40-2 |
|---|---|
Nombre del producto |
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)- |
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol |
InChI |
InChI=1S/C15H26O3/c1-10-5-7-12(15(3,4)18)9-14(17)11(2)6-8-13(10)16/h12-14,16-18H,1-2,5-9H2,3-4H3/t12-,13+,14+/m0/s1 |
Clave InChI |
ZJQHXIIOVKOVID-BFHYXJOUSA-N |
SMILES isomérico |
CC(C)([C@H]1CCC(=C)[C@@H](CCC(=C)[C@@H](C1)O)O)O |
SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
SMILES canónico |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
Sinónimos |
chrysanthetriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



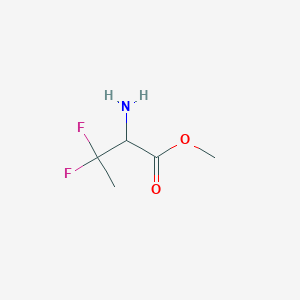
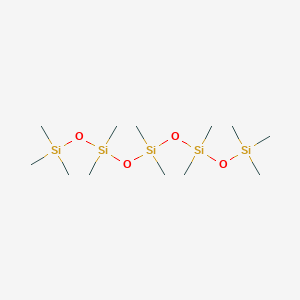
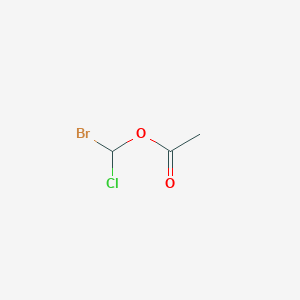
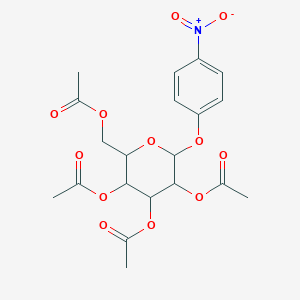
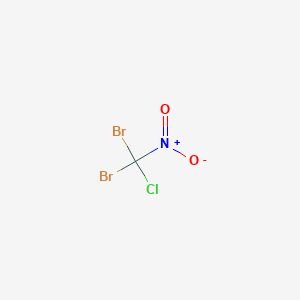
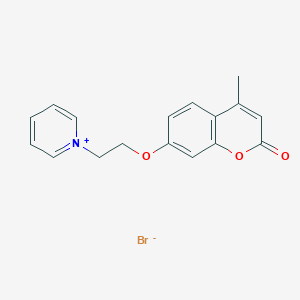
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)
